![molecular formula C13H10N4O2 B1462451 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049129-19-2](/img/structure/B1462451.png)
5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical substance with the molecular formula C14H12N4O . It is also known by other synonyms such as 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a 1,2,3-triazole ring via a methyl group . The molecular weight of this compound is 252.27 .Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant application of derivatives of 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid involves their synthesis for antimicrobial purposes. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles with potent antimicrobial activity through the 1,3-dipolar cycloaddition reaction. These compounds were screened for their efficacy against various microbial strains, showcasing the potential of such derivatives in developing new antimicrobial agents (Holla et al., 2005).
Anticancer Activity
Another critical area of application for 1,2,3-triazole derivatives is in anticancer research. Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research underscores the potential of 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in cancer therapy development (Reddy et al., 2015).
Luminescent Properties and Crystal Engineering
The luminescent properties of quinoline-triazole derivatives offer exciting possibilities in material science, particularly in crystal engineering. Bai et al. (2017) explored the hydrogen-bonding interactions in luminescent quinoline-triazoles, demonstrating the correlation between lattice H-bonding interaction and crystal growth direction. This research highlights the potential application of these compounds in developing new luminescent materials with tailored properties (Bai et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1-quinolin-5-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-6-2-5-10-9(11)4-3-7-14-10/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPILZCTONAAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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